Methyl 4-((2,6-difluorophenylsulfonamido)methyl)piperidine-1-carboxylate
CAS No.: 1235048-19-7
Cat. No.: VC4677730
Molecular Formula: C14H18F2N2O4S
Molecular Weight: 348.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235048-19-7 |
|---|---|
| Molecular Formula | C14H18F2N2O4S |
| Molecular Weight | 348.36 |
| IUPAC Name | methyl 4-[[(2,6-difluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H18F2N2O4S/c1-22-14(19)18-7-5-10(6-8-18)9-17-23(20,21)13-11(15)3-2-4-12(13)16/h2-4,10,17H,5-9H2,1H3 |
| Standard InChI Key | WJTVMXUNVQFFCK-UHFFFAOYSA-N |
| SMILES | COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC=C2F)F |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-((2,6-difluorophenylsulfonamido)methyl)piperidine-1-carboxylate belongs to the sulfonamide class of compounds, distinguished by the presence of a sulfonyl group bridging an amine and an aromatic ring. Its IUPAC name, methyl 4-[[(2,6-difluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate, reflects its piperidine backbone substituted at the 4-position with a methylene-linked sulfonamide group and a methyl ester at the 1-position.
Molecular and Physicochemical Properties
The compound’s molecular formula is C₁₄H₁₈F₂N₂O₄S, with a molecular weight of 348.36 g/mol. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1235048-19-7 | |
| SMILES | COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC=C2F)F | |
| InChIKey | WJTVMXUNVQFFCK-UHFFFAOYSA-N | |
| XLogP3 | 1.8 (estimated) |
Structural Analogs and Functional Groups
The compound’s structure integrates three pharmacophoric elements:
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Piperidine ring: A six-membered nitrogen-containing heterocycle common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .
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Sulfonamide group: Known for antimicrobial and enzyme-inhibitory properties, particularly in carbonic anhydrase inhibitors .
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Fluorinated aryl group: Fluorine atoms improve metabolic stability and modulate electronic effects in drug-receptor interactions .
Synthesis and Manufacturing
Proposed Synthetic Routes
While no explicit protocols for synthesizing Methyl 4-((2,6-difluorophenylsulfonamido)methyl)piperidine-1-carboxylate are published, its preparation likely involves sequential functionalization of a piperidine precursor. A plausible route includes:
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Piperidine carboxylation: Methyl piperidine-4-carboxylate (CAS 2971-79-1) serves as a starting material, as evidenced by its commercial availability and structural similarity .
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Sulfonamide coupling: Reaction of the piperidine intermediate with 2,6-difluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide bond .
A patent describing the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride (CN102887854B) highlights the use of hydrogen peroxide and phospho-molybdic acid for oxidation steps, followed by palladium-catalyzed hydrogenation . These methods may be adaptable for introducing the sulfonamide group in the target compound.
Purification and Characterization
Recrystallization using ethanol or ethyl acetate is a common purification strategy for piperidine derivatives, as demonstrated in the preparation of 4-methylpiperidine-2-carboxylate hydrochloride . For the target compound, chromatographic techniques (e.g., HPLC) and spectroscopic methods (¹H/¹³C NMR, IR) would be essential for verifying purity and structure .
Research Findings and Biological Activity
Enzymatic Interactions
Molecular docking studies on analogous compounds reveal that the sulfonamide group coordinates with zinc ions in carbonic anhydrase isoforms, while the piperidine ring occupies hydrophobic pockets . The fluorine atoms may further stabilize these interactions through halogen bonding.
Applications and Industrial Relevance
Medicinal Chemistry
The compound’s structure aligns with drug candidates in early-stage development for:
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Oncology: Sulfonamides inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) .
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Inflammation: Piperidine-carboxylates modulate cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
Material Science
Fluorinated sulfonamides are investigated as monomers for high-performance polymers due to their thermal stability and resistance to solvent degradation.
Future Directions
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Synthetic optimization: Development of one-pot methodologies to reduce purification steps, inspired by patents using phospho-molybdic acid catalysis .
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Biological screening: Prioritize assays for antimicrobial, anticancer, and neuroprotective activity using in vitro models.
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Structural studies: X-ray crystallography or cryo-EM to elucidate binding modes with target proteins .
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